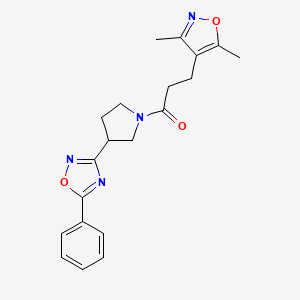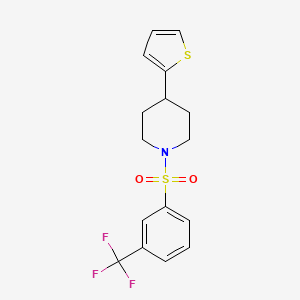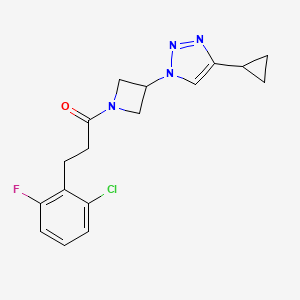![molecular formula C10H17ClN2O4S2 B2964808 3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride CAS No. 1333731-60-4](/img/structure/B2964808.png)
3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H17ClN2O4S2 and a molecular weight of 328.83 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a dimethylamino propyl group and a sulfamoyl group attached to the thiophene ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the available literature .Aplicaciones Científicas De Investigación
Corrosion Inhibition and Industrial Applications
Sulfamic Acid as an Eco-Friendly Electrolyte : Sulfamic acid solutions, known for their use in removing scales and metal oxides from metal and ceramic surfaces, serve as less toxic and environmentally friendly alternatives to more volatile acids. Organic compounds based on corrosion inhibitors, often including sulfonamide structures, play a critical role in protecting metallic surfaces in these solutions, following adsorption mechanisms that prevent corrosive damage (Verma & Quraishi, 2022).
Environmental Persistence and Toxicology
Degradation of Chemical Warfare Agents : This review addresses the environmental fate, degradation processes, and ecotoxicity of chemical warfare agent degradation products, including those involving sulfonamides. The persistence of certain degradation products in the environment, and their potential toxicological impacts, highlights the importance of understanding the environmental behavior of complex organic compounds, including those with sulfonamide groups (Munro et al., 1999).
Pharmaceutical and Medicinal Chemistry
Sulfonamides in Drug Development : Sulfonamides have been extensively utilized in medicinal chemistry, offering a wide range of applications from antimicrobials and anticancer agents to anti-inflammatory and antihypertensive drugs. The synthesis and modification of thiophene derivatives, including those that might structurally resemble the compound , are crucial in the development of new pharmaceuticals. These compounds' applications in other fields, such as organic materials and agrochemicals, underline the versatility and importance of thiophene derivatives in scientific research (Xuan, 2020).
Environmental Chemistry and Toxicology
Fluorinated Compounds in the Environment : Studies on the occurrence, fate, and treatment of sulfamethoxazole and similar persistent organic pollutants in aquatic environments reveal the challenges associated with their environmental persistence and the development of effective removal techniques. These insights can be indirectly relevant to understanding how structurally related compounds might behave in environmental contexts (Prasannamedha & Kumar, 2020).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, given the biological activity of thiophene derivatives , it may be of interest to explore the potential biological applications of this compound.
Propiedades
IUPAC Name |
3-[3-(dimethylamino)propylsulfamoyl]thiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2.ClH/c1-12(2)6-3-5-11-18(15,16)8-4-7-17-9(8)10(13)14;/h4,7,11H,3,5-6H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOOGOPKRJLEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(SC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)
![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)


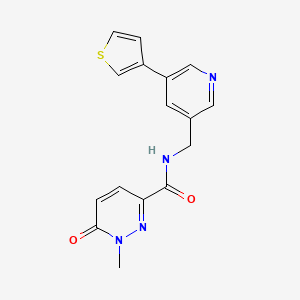

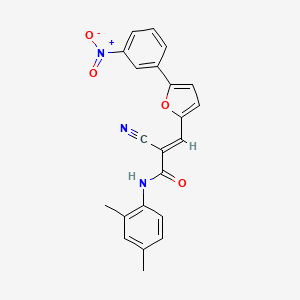
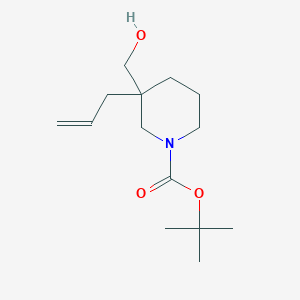
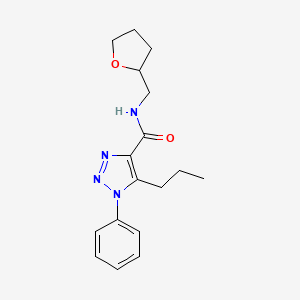
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
